molecular formula C13H13ClN2O2 B6350073 Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate CAS No. 2282763-95-3

Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate

Cat. No. B6350073
CAS RN: 2282763-95-3
M. Wt: 264.71 g/mol
InChI Key: HQLAVFDHFKNCHO-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate is a chemical compound with the linear formula C13H13ClN2O2 . It has a molecular weight of 264.714 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C13H13ClN2O2 . This indicates that the compound consists of 13 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate has been studied for its potential applications in drug discovery, biochemistry, and physiology. It has been studied for its ability to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been investigated for its potential to modulate the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of monoamine neurotransmitters such as serotonin and dopamine. This compound has also been studied for its potential to act as an antioxidant and for its ability to modulate the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.

Mechanism of Action

The mechanism of action of Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate has been studied extensively in the scientific community. It is believed that this compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound is also believed to act as an inhibitor of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of monoamine neurotransmitters such as serotonin and dopamine. In addition, this compound is believed to act as an antioxidant and to modulate the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms. Studies in rats have shown that this compound is able to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine in the brain, which can have a variety of effects on behavior and cognition. This compound has also been shown to modulate the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of monoamine neurotransmitters such as serotonin and dopamine. In addition, this compound has been shown to act as an antioxidant and to modulate the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate in laboratory experiments include its ability to inhibit the enzyme acetylcholinesterase, its ability to modulate the activity of the enzyme monoamine oxidase A (MAO-A), and its ability to act as an antioxidant and modulate the activity of the enzyme cyclooxygenase-2 (COX-2). However, there are some limitations to using this compound in laboratory experiments. These include the need for an anhydrous environment for the synthesis of this compound, the need for precise control of temperature during the synthesis, and the need for careful handling of the compound due to its potential toxicity.

Future Directions

The potential applications of Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate in the scientific research community are vast and varied. Further research is needed to investigate the effects of this compound on other enzymes and pathways, as well as its potential therapeutic applications. In addition, further research is needed to investigate the potential toxicity of this compound and to develop more efficient and cost-effective synthesis methods. Finally, further research is needed to investigate the potential applications of this compound in drug discovery and development.

Synthesis Methods

The synthesis of Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate has been studied extensively in the scientific community and is typically achieved through a Grignard reaction. The Grignard reaction involves the addition of a Grignard reagent to a carbonyl group, which is then followed by a hydrolysis step to form the desired product. The Grignard reagent used in the synthesis of this compound is ethylmagnesium bromide. The reaction is typically carried out in an anhydrous environment, such as anhydrous ethanol or toluene, at a temperature of approximately 0°C.

properties

IUPAC Name

ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-2-18-13(17)11-8-15-16-12(11)7-9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLAVFDHFKNCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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